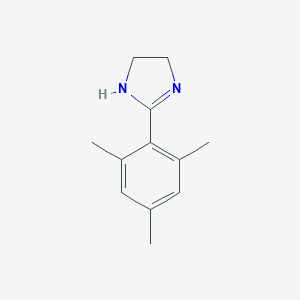
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole
説明
2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole is a saturated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 2 with a 2,4,6-trimethylphenyl group. Its synthesis often involves condensation reactions or modifications of imidazole backbones, as seen in the preparation of related compounds .
特性
IUPAC Name |
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZFAPBYOEUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .
化学反応の分析
Types of Reactions
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: Rapid oxidation by singlet oxygen in aqueous solutions.
Substitution: Reactions with various electrophiles and nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
科学的研究の応用
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazole ring significantly influence electronic and steric properties:
1-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole
- Substituent Position : The trimethylphenyl group is attached to the nitrogen at position 1 (N1).
- Electronic Effects : The electron-donating methyl groups enhance electron density at N1, favoring coordination to metal centers.
- Applications : Used in synthesizing cationic complexes (e.g., 1b‧HOTf) with high yields (72%) .
2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole (Target Compound)
- Substituent Position : The trimethylphenyl group is at position 2 (C2).
- Applications : Acts as a precursor for metathesis catalysts, though its activity is lower than carbene-based ligands like SIMes .
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole
- Substituent Effects : The nitro group at C2 is strongly electron-withdrawing, reducing basicity and altering coordination behavior.
Steric and Catalytic Performance
Steric bulk and ligand architecture critically impact catalytic activity:
生物活性
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole class of heterocyclic compounds. Its unique structural characteristics, particularly the presence of the 2,4,6-trimethylphenyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- CAS Number : 124730-04-7
Biological Activities
The biological activities of this compound have been explored in various studies. These activities include:
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various bacterial strains. For instance, in a study by Jain et al., derivatives of imidazole were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable antibacterial effects (Table 1) .
Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 P. aeruginosa: 32 B. subtilis: 31 - Anti-inflammatory Properties :
- Antitumor Activity :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial resistance.
- Receptor Modulation : It may act on various receptors linked to pain and inflammation pathways.
Case Studies
- Antimicrobial Evaluation :
- Pharmacological Review :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


